molecular formula C23H18ClN3O4 B1676272 Mcl1-IN-1 CAS No. 713492-66-1

Mcl1-IN-1

Cat. No. B1676272
M. Wt: 435.9 g/mol
InChI Key: VMEDTSNKTYMQLG-UHFFFAOYSA-N
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Description

Mcl1-IN-1 is a potent and selective inhibitor of the apoptosis regulating proteins Mcl-1 . MCL1 is an antiapoptotic protein of the BCL-2 family that prevents apoptosis by binding to the pro-apoptotic BCL-2 proteins .


Chemical Reactions Analysis

MCL1 inhibitors, including Mcl1-IN-1, act by inhibiting the prosurvival BCL2 proteins to enable the activation of BAX and BAK, apoptosis effectors that permeabilize the outer mitochondrial membrane, triggering apoptosis directly in many cells and sensitizing others to cell death when combined with other antineoplastic drugs .

Scientific Research Applications

MCL1 in Cancer Research

Mcl1-IN-1 targets MCL1, a member of the BCL2 family, implicated in various cancers. MCL1's role in diffuse large B-cell lymphoma (DLBCL) was highlighted by Wenzel et al. (2013), noting its deregulation and contribution to therapy resistance in a subset of DLBCLs (Wenzel et al., 2013). Widden and Placzek (2021) emphasized MCL1's broader role beyond apoptosis, affecting cell proliferation and mitochondrial quality control, suggesting implications for emerging MCL1 inhibitors in various non-cancerous diseases (Widden & Placzek, 2021).

MCL1's Role in Chemotherapy and Drug Resistance

MCL1's overexpression in cancer contributes to chemotherapeutic resistance, making it a target for treatment. Sancho et al. (2021) discussed the complexity of MCL1's regulation and function, impacting the clinical application of MCL1 inhibitors (Sancho et al., 2021). Kotschy et al. (2016) showed the potential of MCL1 inhibitors like S63845 in various cancer models, suggesting their role in a wide range of tumors (Kotschy et al., 2016).

Role in Cellular Function and Molecular Biology

MCL1 plays critical roles in cellular and mitochondrial function. Bradley (2012) highlighted its significance in cancer research and mitochondrial metabolism, underlining its potential in advancing medicine and molecular biology (Bradley, 2012).

Potential for Novel Chemotherapeutic Agents

Marimuthu and Singaravelu (2018) explored the binding mechanism of Mcl1 inhibitors, offering insights for designing novel chemotherapeutic agents (Marimuthu & Singaravelu, 2018).

MCL1 in Cardiac Function

MCL1's role extends to cardiac function, as Thomas and Gustafsson (2013) identified its essential role in myocardial homeostasis and autophagy (Thomas & Gustafsson, 2013).

Safety And Hazards

While specific safety and hazard information for Mcl1-IN-1 is not available, it’s known that the success of MCL1 inhibitors may depend on their tolerability profile given physiological roles for MCL1 in several nonhematologic tissues .

Future Directions

The success of other BCL-2 inhibitors has inspired the development of MCL1 inhibitors like Mcl1-IN-1 . These inhibitors are currently in clinical trials for various cancers . The future use of these agents looks promising, especially considering the newly discovered functions of MCL1 in AML, which are independent from canonical regulation of apoptosis by MCL1 .

properties

IUPAC Name

2-[2-[(5-chloro-8-hydroxyquinolin-7-yl)-(pyridin-2-ylamino)methyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O4/c24-17-12-16(23(30)22-14(17)7-5-11-26-22)21(27-19-9-3-4-10-25-19)15-6-1-2-8-18(15)31-13-20(28)29/h1-12,21,30H,13H2,(H,25,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEDTSNKTYMQLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC4=CC=CC=N4)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mcl1-IN-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Yasui, S Mihara, C Zhao, H Okamoto, F Saito-Ohara… - Cancer research, 2004 - AACR
Chemoresistance is a major obstacle for successful treatment of cancer. To identify regions of the genome associated with acquired resistance to therapeutic drugs, we conducted …
Number of citations: 273 aacrjournals.org

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